molecular formula C9H11FN2O4S B1520430 2-fluoro-4-nitro-N-propylbenzene-1-sulfonamide CAS No. 1292727-20-8

2-fluoro-4-nitro-N-propylbenzene-1-sulfonamide

Cat. No.: B1520430
CAS No.: 1292727-20-8
M. Wt: 262.26 g/mol
InChI Key: NZEKCKDXTXPUSZ-UHFFFAOYSA-N
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Description

2-fluoro-4-nitro-N-propylbenzene-1-sulfonamide is a chemical compound with the molecular formula C9H9FNO4S. It is characterized by the presence of a fluorine atom, a nitro group, a propyl group, and a sulfonamide group attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-nitro-N-propylbenzene-1-sulfonamide typically involves multiple steps, starting with the nitration of 2-fluorobenzene to introduce the nitro group at the 4-position

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization may be employed to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4-nitro-N-propylbenzene-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine group, resulting in the formation of a different compound.

  • Substitution: : The fluorine atom can be substituted with other groups, and the propyl group can be modified through various substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Reagents such as halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are used for substitution reactions.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Amines, amides.

  • Substitution: : Halogenated compounds, alkylated derivatives.

Scientific Research Applications

2-fluoro-4-nitro-N-propylbenzene-1-sulfonamide has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.

  • Medicine: : It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific diseases.

  • Industry: : Its unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2-fluoro-4-nitro-N-propylbenzene-1-sulfonamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

2-fluoro-4-nitro-N-propylbenzene-1-sulfonamide can be compared with other similar compounds, such as:

  • 2-fluoro-4-nitrobenzene-1-sulfonamide: : Lacks the propyl group.

  • 4-nitro-N-propylbenzene-1-sulfonamide: : Lacks the fluorine atom.

  • 2-fluoro-N-propylbenzene-1-sulfonamide: : Lacks the nitro group.

Properties

IUPAC Name

2-fluoro-4-nitro-N-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O4S/c1-2-5-11-17(15,16)9-4-3-7(12(13)14)6-8(9)10/h3-4,6,11H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEKCKDXTXPUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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